molecular formula C13H18N2O2 B016894 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid CAS No. 106261-48-7

4-((4-Methylpiperazin-1-YL)methyl)benzoic acid

カタログ番号: B016894
CAS番号: 106261-48-7
分子量: 234.29 g/mol
InChIキー: ZJUXJQSYXBYFFO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((4-Methylpiperazin-1-yl)methyl)benzoic acid (CAS: 106261-48-7) is a piperazine-containing benzoic acid derivative with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol . Its structure features a benzoic acid core substituted with a 4-methylpiperazine moiety via a methylene linker, conferring both hydrophilic (carboxylic acid, piperazine) and hydrophobic (aromatic ring) properties.

生物活性

4-((4-Methylpiperazin-1-YL)methyl)benzoic acid, also known as 4-(4-Methylpiperazin-1-yl)benzoic acid, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H18N2O2, with a molecular weight of 234.30 g/mol. The compound features a benzoic acid moiety substituted with a 4-methylpiperazine group, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) studies reveal that the compound possesses bactericidal effects with MIC values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
  • The compound's mechanism involves the inhibition of protein synthesis and disruption of nucleic acid production, leading to bacterial cell death .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • In vitro studies demonstrated that it induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Comparative studies showed that it outperformed standard chemotherapeutic agents in specific cancer cell lines, indicating its potential as a novel anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, reducing oxidative stress within cells.
  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby mitigating inflammation .
  • Antimicrobial Mechanism : The hydrophobic interactions between the piperazine ring and amino acids at bacterial active sites enhance its binding affinity, leading to effective microbial inhibition .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound significantly inhibited biofilm formation at concentrations as low as 62.216 μg/mL, demonstrating its potential as an anti-biofilm agent .

Anticancer Research

Another research article focused on the anticancer properties of this compound in various cancer cell lines. The findings revealed that treatment with this compound led to a marked decrease in cell viability in breast and lung cancer cells. The study concluded that further exploration into its use as a therapeutic agent in oncology is warranted .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
4-(Dimethylamino)methylbenzoic acid ModerateLow
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid HighModerate
4-(Morpholinomethyl)benzoic acid LowHigh

This table illustrates that while some compounds exhibit moderate antimicrobial activity, this compound stands out with significant effects in both areas.

科学的研究の応用

Pharmaceutical Applications

1. Drug Development

4-((4-Methylpiperazin-1-yl)methyl)benzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the production of Imatinib, a well-known drug for treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) . The compound's structure allows for modifications that enhance the efficacy and selectivity of therapeutic agents targeting specific receptors in the central nervous system (CNS) .

2. CNS Modulation

Research indicates that this compound plays a pivotal role in modulating neurotransmitter receptors, making it a candidate for addressing psychiatric and neurological disorders . Its ability to influence serotonin and dopamine pathways positions it as a potential treatment for conditions such as depression and anxiety.

Analytical Applications

1. Quality Control and Method Validation

The compound is utilized in analytical method development and validation processes within pharmaceutical quality control (QC) settings. It is instrumental for Abbreviated New Drug Applications (ANDA), ensuring that generic formulations meet the necessary standards for safety and efficacy .

2. Research Studies

In various studies, this compound has been evaluated for its biological activity, including antibacterial and anti-inflammatory properties. These studies contribute to understanding its mechanism of action and potential therapeutic benefits .

Case Studies

Study Title Findings Reference
Evaluation of Antibacterial ActivityDemonstrated significant antibacterial effects against various pathogens, suggesting potential as an antimicrobial agent.
Pharmacokinetic Profile AnalysisInvestigated the absorption, distribution, metabolism, and excretion (ADME) properties, indicating favorable pharmacokinetics for CNS-targeted therapies.
Synthesis of Novel DerivativesExplored modifications of the compound leading to enhanced receptor activity and selectivity in preclinical models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, and how can reaction efficiency be optimized?

A common method involves reductive amination between 4-formylbenzoic acid and 1-methylpiperazine using sodium triacetoxyborohydride (STAB) in dichloromethane. Key parameters include stoichiometric ratios (e.g., 1:1 aldehyde:amine), reaction time (overnight stirring at room temperature), and purification via flash chromatography (e.g., Biotage SP4 with ethyl acetate/hexanes gradient). Yield optimization (~80%) requires monitoring by TLC and quenching with water to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Essential methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm the methylpiperazine moiety and benzoic acid backbone.
  • Mass spectrometry (MS) for molecular weight validation (theoretical: 234.29 g/mol) .
  • Elemental analysis to verify C, H, N composition (C₁₃H₁₈N₂O₂).
  • X-ray crystallography (e.g., SHELX refinement) for absolute configuration determination, particularly if crystal growth is feasible .

Q. What solvent systems and chromatographic methods are effective for purification?

Polar aprotic solvents (e.g., dichloromethane) are ideal for synthesis. For purification, flash chromatography with gradients of ethyl acetate/hexanes (6–25% ethyl acetate) on silica-based columns (e.g., SNAP 10 g) effectively separates the product from unreacted starting materials or byproducts .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder or twinning) be addressed during structural determination?

For X-ray diffraction:

  • Use SHELXL for refinement, especially for high-resolution data or twinned crystals.
  • Apply restraints to disordered methylpiperazine groups or employ twin refinement algorithms.
  • Validate hydrogen-bonding networks (e.g., O–H···O/N interactions) to resolve ambiguities .

Q. What strategies improve solubility and stability for biological assays?

  • Convert the benzoic acid to a dihydrochloride salt (e.g., using HCl in methanol), enhancing aqueous solubility for in vitro studies.
  • Monitor stability under varying pH (4–9) and temperature (4–37°C) using HPLC to identify degradation products .

Q. How can researchers investigate the compound’s potential enzyme inhibition or receptor-binding activity?

  • Perform molecular docking (e.g., AutoDock Vina) using the InChI-derived 3D structure (InChI: 1S/C13H18N2O2) to predict interactions with targets like kinases or GPCRs .
  • Validate via enzyme-linked assays (e.g., fluorescence-based inhibition assays) or surface plasmon resonance (SPR) for binding kinetics .

Q. How should contradictory data (e.g., variable reaction yields or spectral anomalies) be resolved?

  • Troubleshooting steps :

  • Verify reagent purity (e.g., 1-methylpiperazine hygroscopicity may alter stoichiometry).
  • Re-examine NMR splitting patterns for unanticipated stereoisomers or proton exchange effects.
  • Cross-validate MS data with high-resolution instruments (HRMS) to rule out adduct formation .

Q. What computational approaches model the compound’s pharmacokinetic or pharmacodynamic properties?

  • Use QSAR models (e.g., SwissADME) to predict logP (~1.2), bioavailability, and blood-brain barrier permeability.
  • Simulate metabolic pathways (e.g., CYP450 interactions) with tools like MetaPrint2D to identify potential metabolites .

類似化合物との比較

Structural Analogs and Their Properties

Compound Name Substituents/Modifications Yield Key Pharmacological Findings Reference
4a (4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid) Trifluoromethyl at position 3 94% Potent B-RAFV600E inhibition (IC₅₀ = 12 nM)
4b (4-((4-Methyl-1,4-diazepan-1-yl)methyl)-3-(trifluoromethyl)benzoic acid) 1,4-Diazepane ring instead of piperazine 86% Reduced kinase selectivity vs. 4a
4c (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid) Ethyl group on piperazine 89% Improved solubility but lower potency
4-[3-(4-Methylpiperazin-1-yl)propoxy]benzoic acid Propoxy linker between piperazine and core 76–81% Anticancer activity against MCF-7 cells
4-[[4-[[(2-phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid Piperidine scaffold with cyclopropane group N/A Lysine-specific histone demethylase inhibition

Key Observations:

  • Trifluoromethyl Substitution : Compound 4a exhibits superior kinase inhibition due to enhanced hydrophobic interactions with target proteins .
  • Ring Flexibility : Replacing piperazine with 1,4-diazepane (4b ) reduces conformational rigidity, diminishing activity .
  • Linker Modifications : Propoxy-linked derivatives show divergent biological profiles, emphasizing the impact of spacer length on target engagement .

Pharmacological Performance

  • c-KIT Inhibition: Ponatinib-inspired derivatives retaining the methylpiperazine-benzoic acid scaffold inhibit c-KIT mutants (e.g., D816H) at nanomolar concentrations, outperforming analogs with bulkier substituents .
  • Solubility vs. Potency : Ethyl-substituted piperazine (4c ) improves aqueous solubility but reduces target binding affinity compared to the methyl analog .

Chemical Reactivity

  • Coupling Reactions : The carboxylic acid group enables amide bond formation with anilines (e.g., 3-trifluoromethyl-4-(4-methylpiperazin-1-yl)-aniline), critical for generating kinase inhibitors .
  • Hydrolysis Stability : Derivatives with ester-protected carboxylic acids (e.g., methyl esters) require hydrolysis to activate the bioactive form, as seen in prodrug strategies .

特性

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17/h2-5H,6-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUXJQSYXBYFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406374
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106261-48-7
Record name 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106261487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methyl-1-piperazinylmethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-((4-METHYL-1-PIPERAZINYL)METHYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4XAX7UGT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 4-formyl-benzoic acid (10.0 g, 67 mmol) in methanol (100 ml) is treated sequentially with 1-methylpiperazine (7.3 g, 73 mmol) and platinum (5%) on sulfided carbon (1 g). The resulting suspension is then heated at 80° C. and is subjected to a pressure of 5 bar of hydrogen for a period of 20 hrs until the hydrogen uptake is complete. The reaction mixture is cooled to room temperature and filtrated over a pad of Celite. Water (20 ml) is used to rinse the reactor and dissolve the fraction of 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid that crystallizes on the walls during the cooling of the reaction mixture. The resulting aqueous solution is filtrated over the pad of Celite employed previously. The combined filtrates are concentrated in vacuo and crystallized In EtOH/H2O 9:1 v/v to give 10.9 g (70%) of 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid as colorless crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

HCl-salt of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid methyl ester (1.25 g) was dissolved in potassium hydroxide-methanol solution (0.93 g KOH in 15 ml methanol). Water (0.75 ml) was added and the mixture was refluxed for 1 hour. The reaction mixture was allowed to cool into room temperature and the pH was tuned to 6 with 2 M HCl. The solvent was evaporated and the residue was dried under vacuum. The residue contained 4-(4-methylpiperazin-1-ylmethyl)benzoic acid and inorganic salts. It was used further without purification and the yield of title compound was assumed to be 100%. 1H NMR (400 MHz, d6-DMSO) δ: 2.27 (s, 3H), 2.44 (bs, 2H), 3.18-3.95 (m, 8H), 7.41 (d, 2H, J 8.0 Hz), 7.89 (d, 2H, J 8.1 Hz).
[Compound]
Name
HCl-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
potassium hydroxide methanol
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-((4-Methylpiperazin-1-YL)methyl)benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。